4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine
Overview
Description
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a tert-butyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromine and tert-butyl groups via substitution reactions. The trimethylsilyl group is often introduced using silylation reagents under mild conditions to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Silylation and Desilylation: The trimethylsilyl group can be added or removed to protect or expose reactive sites.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Silylation: Trimethylsilyl chloride in the presence of a base like triethylamine is a typical reagent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Biological Studies: The compound may be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(tert-butyl)oxazole: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
2-(tert-Butyl)-7-(trimethylsilyl)oxazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-7-(trimethylsilyl)oxazole: Lacks the tert-butyl group, which can influence its steric properties.
Uniqueness
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-13(2,3)12-16-9-10(17-12)8(18(4,5)6)7-15-11(9)14/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYCVLOBKPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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